molecular formula C13H15BF3NO3 B2469580 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester CAS No. 2096338-20-2

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B2469580
CAS No.: 2096338-20-2
M. Wt: 301.07
InChI Key: QSFAKPGEVOJINQ-UHFFFAOYSA-N
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Description

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoroacetyl group attached to the pyridine ring and a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary targets of 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester are organic groups involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for organic synthesis .

Action Environment

The action of the compound is influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs scalable versions of the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can produce various functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of fluorinated organic compounds and in applications requiring specific electronic characteristics.

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-8(6-18-7-9)10(19)13(15,16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFAKPGEVOJINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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